2',2'-Difluorodeoxyguanosine

Description

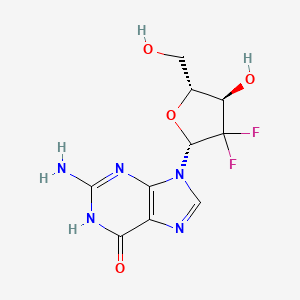

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-TWOGKDBTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908623 |

Source

|

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103882-87-7, 103828-82-6 |

Source

|

| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 223592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analog Derivatization of 2 ,2 Difluorodeoxyguanosine

Methodologies for 2',2'-Difluorodeoxyguanosine Synthesis

The synthesis of 2',2'-difluorodeoxyguanosine and related difluoronucleosides is a complex process, primarily focused on the construction of the 2-deoxy-2,2-difluororibose (B14132828) sugar moiety and its subsequent coupling with the guanine (B1146940) base. Several strategies have been developed to achieve this, often involving the creation of a key difluorinated sugar intermediate that can then be glycosylated.

One of the foundational methods for constructing the 2,2-difluoro-D-ribose core involves a building block approach starting from D-glyceraldehyde. nih.govcore.ac.uk This process utilizes a Reformatsky-type reaction, coupling the glyceraldehyde with an organozinc reagent derived from ethyl bromodifluoroacetate. nih.gov This key reaction establishes the difluorinated carbon center and sets the stage for subsequent cyclization to form a lactone. The resulting diastereomeric mixture of lactones often requires careful separation, which can be achieved through crystallization or chromatography. core.ac.uk The purified lactone is then reduced to the corresponding lactol (a cyclic hemiacetal), which serves as the direct precursor for introducing the nucleobase. core.ac.uk

An alternative and efficient route starts from 2-deoxy-ribonolactone. nih.gov This method involves a diastereoselective electrophilic fluorination. By using a bulky silyl (B83357) protecting group (like triisopropylsilyl, TIPS) on the hydroxyl groups of the lactone, one can control the stereochemistry of the fluorine addition. A sequential, two-step fluorination of the protected lactone yields the desired 2-deoxy-2,2-difluoro-ribonolactone, which can then be reduced to the lactol for glycosylation. nih.gov

The final and crucial step is the glycosylation, where the difluorinated sugar moiety is coupled with the guanine base. This is typically achieved by first activating the anomeric carbon of the sugar lactol, for instance, by converting it into a mesylate. nih.gov This activated sugar can then be condensed with a silylated purine (B94841) base, such as 2-amino-6-chloropurine (B14584), which serves as a precursor to guanine. nih.gov Subsequent chemical transformations convert the precursor base into the final guanine structure. nih.gov

Table 1: Summary of Key Synthetic Methodologies for 2',2'-Difluorinated Ribose Precursors

| Starting Material | Key Reagents/Reactions | Key Intermediate | Reference(s) |

|---|---|---|---|

| D-Glyceraldehyde | Ethyl bromodifluoroacetate, Zinc (Reformatsky reaction) | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluororibonolactone | nih.gov, core.ac.uk |

| 2-Deoxy-ribonolactone | Triisopropylsilyl (TIPS) protecting group, Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide) | TIPS-protected 2-deoxy-2,2-difluoro-ribonolactone | nih.gov |

| D-Gulono gamma-lactone | Oxidative cleavage, Ethyl bromodifluoroacetate (Reformatsky), Mesylation | Mesylated 2-deoxy-2,2-difluoro-L-erythro-pentofuranosyl sugar | nih.gov |

Exploration of Purine Congeners and Structural Modifications

The development of a versatile synthetic route to the 2-deoxy-2,2-difluororibofuranose intermediate has enabled the exploration of a wide range of purine congeners beyond guanosine (B1672433). By modifying the purine base that is coupled to the sugar, chemists can systematically investigate how changes in the base structure affect the compound's properties.

The synthesis of these analogs generally follows a convergent approach where the pre-formed, activated difluorosugar is condensed with various heterocyclic bases. nih.gov For example, using 6-chloropurine (B14466) in the condensation reaction under Mitsunobu conditions leads to the formation of the 6-chloropurine difluoronucleoside. nih.gov This intermediate is particularly useful as it can be readily converted into other important purine analogs. Treatment of the 6-chloropurine derivative can yield inosine (B1671953) and adenine (B156593) analogs. nih.gov

Similarly, to obtain the guanine series, a precursor like 2-amino-6-chloropurine is condensed with the activated sugar. nih.gov The resulting 2-amino-6-chloropurine nucleoside can then be converted to the desired 2',2'-difluorodeoxyguanosine. nih.gov This modular strategy allows for the efficient production of a library of compounds for biological screening. The interest in these purine analogs stems from a desire to find compounds with improved activity or different selectivity compared to the parent pyrimidine (B1678525) drug, gemcitabine (B846). nih.gov

Structure-Activity Relationship Studies of 2',2'-Difluoronucleoside Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. For 2',2'-difluoronucleoside analogs, SAR studies have provided key insights into the requirements for activity.

Based on early SAR studies of catabolism and anabolism, 2',2'-difluorodeoxyguanosine (dFdGuo) was identified as a lead candidate among the various difluoropurine analogs synthesized. wikigenes.org The biological activity of these compounds is intimately linked to their interaction with cellular enzymes. For instance, unlike its natural counterpart deoxyguanosine, dFdGuo was found not to be a substrate for purine nucleoside phosphorylase, an enzyme involved in nucleoside degradation. nih.gov Its activation to the cytotoxic triphosphate form (dFdGTP) is thought to be carried out by deoxyguanosine kinase. nih.gov

The mechanism of action for 2',2'-difluoronucleosides involves incorporation into DNA. After the triphosphate form (e.g., dFdGTP) is incorporated, it causes DNA polymerase to pause, but only after the polymerization of one more nucleotide. nih.gov This "masked chain termination" is a characteristic pattern of inhibition shared by gemcitabine and distinguishes this class of compounds from others that cause immediate chain termination. nih.govresearchgate.net

Studies on L-nucleoside analogs, which have the opposite stereochemistry at the sugar to natural D-nucleosides, have also been conducted. A series of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides, including pyrimidine and purine derivatives, were synthesized and evaluated for antiviral activity. nih.gov In this series, the adenine derivative showed moderate activity against HIV-1, while the guanine and other analogs were largely inactive against a panel of viruses. nih.gov This highlights the high specificity of biological systems, where even small structural or stereochemical changes can lead to a complete loss of activity.

Table 2: Biological Activity of Selected 2',2'-Difluoro-L-erythro-pentofuranosyl Nucleoside Analogs

| Compound | Purine/Pyrimidine Base | Target | Activity | Reference |

|---|---|---|---|---|

| Adenine Analog (57) | Adenine | HIV-1 | Moderately Active (EC50 = 3.4 µM) | nih.gov |

| Guanine Analog (63) | Guanine | HIV-1, HBV, HSV | No Significant Activity | nih.gov |

| Inosine Analog (58) | Inosine | HIV-1, HBV, HSV | No Significant Activity | nih.gov |

| 5-Iodocytosine (B72790) Analog | 5-Iodocytosine | HIV-1, HBV, HSV | No Significant Activity | nih.gov |

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for nucleoside analogs. longdom.orgnih.gov In the synthesis of 2',2'-difluorodeoxyguanosine, two main stereochemical challenges arise: controlling the stereochemistry of the sugar ring and controlling the stereochemistry of the glycosidic bond that connects the sugar to the base.

The synthesis of the difluorinated sugar often yields a mixture of diastereomers. For example, the initial Reformatsky reaction can produce a mixture of isomers at the newly formed stereocenter, which must be separated to proceed with the enantiomerically pure, desired intermediate. nih.gov Furthermore, the glycosylation step, where the sugar and base are joined, typically produces a mixture of anomers, designated as α and β. nih.gov In naturally occurring nucleosides, the base is in the β-configuration. The separation of these anomers is a significant challenge in the synthesis of nucleoside drugs, often requiring painstaking chromatography or selective crystallization. core.ac.uk Some synthetic methods report anomeric ratios of around 4:1 (α/β). googleapis.com

The stereochemistry of the sugar itself is paramount. The difference between D- and L-nucleosides, which are mirror images of each other, can lead to vastly different biological profiles. nih.gov While natural nucleic acids are built from D-sugars, some L-nucleosides have shown potent antiviral or anticancer activity. nih.gov The conformation of the furanose ring, often described as a "sugar pucker" (e.g., North or South conformation), is also critical for how the nucleoside analog is recognized by viral or cellular enzymes and DNA polymerases. researchgate.net X-ray crystallography of an inactive 5-iodocytosine difluoro-L-nucleoside revealed a 2'-exo/3'-endo sugar conformation, which differs from that of other biologically active L-nucleosides, suggesting that the specific three-dimensional shape is crucial for its function. nih.gov

Molecular Mechanisms of Action of 2 ,2 Difluorodeoxyguanosine

Enzymatic Activation Pathways

The activation of 2',2'-Difluorodeoxyguanosine (dFdG) is a critical prerequisite for its cytotoxic effects and involves a series of enzymatic phosphorylation steps. This process is initiated by the conversion of the nucleoside analog into its monophosphate form, a reaction catalyzed by specific deoxynucleoside kinases.

Role of Deoxyguanosine Kinase in Phosphorylation

The primary enzyme responsible for the initial and rate-limiting step in the activation of dFdG is deoxyguanosine kinase (dGK). nih.govnih.gov This enzyme, which naturally phosphorylates deoxyguanosine (dGuo), recognizes dFdG as a substrate and converts it to 2',2'-difluorodeoxyguanosine monophosphate (dFdGMP). nih.gov Studies using recombinant human mitochondrial dGK have confirmed that dFdG is an efficient substrate for this enzyme. nih.gov The central role of dGK in dFdG activation is further substantiated by the observation that co-incubation with the natural substrate, dGuo, can protect cells from the toxic effects of dFdG. nih.govnih.gov This protective effect is due to the competition between dGuo and dFdG for the active site of dGK. nih.govnih.gov

Investigations into Other Deoxynucleoside Kinase Activation

While deoxyguanosine kinase is the principal activating enzyme, the potential involvement of other deoxynucleoside kinases has been explored. Notably, unlike its structural analog gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC), which is activated by deoxycytidine kinase (dCK), dFdG does not appear to be a substrate for dCK. nih.govnih.gov This is evidenced by the fact that cell lines deficient in dCK remain sensitive to dFdG, and the addition of deoxycytidine (dCyd) does not reverse its cytotoxicity. nih.govnih.gov Furthermore, studies with purified enzymes have shown no inhibition of dCK-mediated phosphorylation by dFdG. nih.gov Although dGK is the major kinase, some research hints at the possibility of other kinases being involved, as cells deficient in dCyd kinase were still equally sensitive to dFdG. nih.gov

Absence of Purine (B94841) Nucleoside Phosphorylase Substrate Activity

Purine nucleoside phosphorylase (PNP) is an enzyme that cleaves the glycosidic bond of purine nucleosides. uniprot.orguniprot.org However, unlike the natural nucleoside deoxyguanosine, 2',2'-difluorodeoxyguanosine is not a substrate for PNP. nih.gov This resistance to phosphorolytic cleavage is a significant metabolic feature, as it prevents the premature degradation of dFdG, thereby increasing its intracellular availability for anabolic activation.

Intracellular Accumulation and Formation of Triphosphate Metabolites

Following the initial phosphorylation by dGK, dFdGMP is further phosphorylated by other cellular kinases to its diphosphate (B83284) (dFdGDP) and subsequently to its active triphosphate form, 2',2'-difluorodeoxyguanosine triphosphate (dFdGTP). nih.gov This active metabolite is the primary form of the drug that accumulates within the cell. nih.gov The intracellular concentration of dFdGTP has been shown to increase in a dose-dependent manner. nih.gov For instance, in CCRF-CEM human leukemia cells, incubation with 1 µmol/L of dFdG for 3 hours resulted in an intracellular dFdGTP concentration exceeding 600 µmol/L. nih.gov In Chinese hamster ovary cells, a 6-hour incubation with 30 µM dFdGuo led to the accumulation of dFdGTP to 45 µM. nih.gov The elimination of dFdGTP from cells follows a monophasic pattern with a half-life of approximately 6 hours. nih.gov

Interference with Deoxynucleotide Metabolism

Once activated to its triphosphate form, dFdGTP exerts its cytotoxic effects through multiple mechanisms, including the significant disruption of deoxynucleotide metabolism.

Ribonucleotide Reductase Inhibition and Deoxynucleotide Pool Perturbation

A key target of dFdG metabolites is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. nih.govnih.gov Inhibition of RNR by dFdG metabolites, likely the diphosphate form (dFdGDP) in a manner similar to gemcitabine, leads to a significant perturbation of the intracellular deoxynucleotide pools. nih.govnih.gov This inhibition results in a decrease in the cellular concentrations of all four deoxyribonucleoside triphosphates (dNTPs). nih.gov Studies have demonstrated a notable reduction in the dCTP pool, which is consistent with the effects observed with gemcitabine. nih.gov In Chinese hamster ovary cells treated with dFdGuo, the dATP pool was the most significantly affected, showing a 78% decrease after a 4-hour incubation. nih.gov This depletion of the natural dNTP pools enhances the incorporation of dFdGTP into DNA by reducing the competition from its natural counterpart, dGTP.

Specific Effects on Deoxycytidine Triphosphate (dCTP) Pool Regulation

The metabolic derivatives of 2',2'-Difluorodeoxyguanosine (dFdG) exert a significant influence on the intracellular pools of deoxynucleoside triphosphates (dNTPs), which are the essential building blocks for DNA synthesis. A key mechanism of dFdG is the inhibition of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates. nih.govnih.gov This inhibition leads to a general reduction in the cellular concentration of dNTPs.

Impact on DNA Synthesis and Integrity

The primary cytotoxic effect of 2',2'-Difluorodeoxyguanosine is the potent inhibition of DNA synthesis. nih.govnih.gov This is achieved through a series of steps involving its phosphorylated form, dFdGTP, which acts as a fraudulent substrate for DNA polymerases, leading to the disruption of DNA replication.

Incorporation into DNA and its Implications for DNA Replication

The incorporation of 2',2'-difluorodeoxyguanosine monophosphate (dFdGMP) into the DNA chain is a critical event that compromises the integrity of the DNA. nih.govnih.gov Unlike some chain-terminating nucleoside analogs, the presence of a 3'-hydroxyl group on the sugar moiety of dFdGMP allows for the formation of a phosphodiester bond with the next incoming nucleotide. This means that DNA synthesis does not immediately halt upon its incorporation. nih.govnih.gov

Polymerase Pausing Mechanisms Post-Incorporation

A distinctive feature of the 2',2'-difluoronucleosides, including dFdG, is the phenomenon often referred to as "masked chain termination." After the incorporation of dFdGMP, DNA polymerase α is able to add one more standard deoxynucleotide to the growing strand. nih.govnih.gov However, following the addition of this subsequent nucleotide, the polymerase effectively pauses, and further extension of the DNA primer is significantly hindered. nih.govnih.govresearchgate.net This places the analog in the penultimate position (the second-to-last nucleotide) of the terminated chain. This specific pausing mechanism is a hallmark of both dFdG and its pyrimidine (B1678525) analog, gemcitabine. nih.govresearchgate.net The presence of the difluorinated sugar in the penultimate position is thought to disrupt the conformation of the primer-template duplex, making it a poor substrate for further elongation by the DNA polymerase.

Distinctive Inhibition Patterns Compared to Other Nucleoside Analogs

The mode of DNA synthesis inhibition by 2',2'-Difluorodeoxyguanosine is notably different from that of other classes of nucleoside analogs, such as the arabinosylnucleosides (e.g., arabinosylguanine). Arabinosyl analogs, when incorporated into DNA, cause an immediate halt to primer extension; they are direct chain terminators. nih.govnih.gov In contrast, dFdGTP allows for the addition of one more nucleotide before polymerization ceases. nih.govnih.gov This unique pattern of inhibition, shared with gemcitabine, distinguishes the 2',2'-difluoronucleosides as a class. nih.gov

The table below summarizes the inhibitory characteristics of dFdG in comparison to arabinosyl analogs.

| Feature | 2',2'-Difluorodeoxyguanosine (dFdG) | Arabinosyl Analogs |

| Primary Target | DNA Synthesis | DNA Synthesis |

| Active Form | dFdGTP | Ara-GTP |

| Chain Termination | Masked/Delayed (after one additional nucleotide) nih.govnih.gov | Immediate nih.gov |

| Position of Analog in Terminated Chain | Penultimate (second-to-last) researchgate.net | Terminal (last) researchgate.net |

Other Proposed Molecular Targets and Pathways

While the primary mechanism of action of 2',2'-Difluorodeoxyguanosine is the inhibition of DNA synthesis, research suggests the involvement of other molecular targets and pathways.

The activation of dFdG to its monophosphate form is a crucial first step. Unlike gemcitabine, which is primarily activated by deoxycytidine kinase, dFdG activation appears to be handled by other kinases. nih.govnih.gov Evidence points towards deoxyguanosine kinase playing a major role in the initial phosphorylation of dFdG. nih.govnih.gov Studies have shown that cells deficient in deoxycytidine kinase remain sensitive to dFdG, and its toxicity can be reversed by coincubation with deoxyguanosine but not deoxycytidine. nih.govnih.gov

Furthermore, some research has suggested that 2',2'-Difluorodeoxyguanosine may inhibit guanylate kinase, an enzyme involved in the synthesis of guanosine (B1672433) diphosphate, and could potentially lead to the release of intracellular calcium ions. biosynth.com

Effects on Guanylate Kinase Activity

The bioactivation of 2',2'-Difluorodeoxyguanosine is a critical prerequisite for its cellular activity and involves a sequential phosphorylation cascade. Unlike its natural counterpart, deoxyguanosine, dFdGuo is not a substrate for purine nucleoside phosphorylase, making it resistant to immediate catabolism. nih.gov The initial and rate-limiting step in its activation is the conversion to its monophosphate form, 2',2'-difluorodeoxyguanosine monophosphate (dFdGMP). This reaction is catalyzed by deoxyguanosine kinase. nih.govaacrjournals.org

Once dFdGMP is formed, it must be further phosphorylated to its diphosphate (dFdGDP) and triphosphate (dFdGTP) forms to exert its full range of effects. The conversion of the monophosphate to the diphosphate is catalyzed by guanylate kinase (GMP kinase). nih.govebi.ac.uk This enzyme is essential for recycling GMP by transferring a phosphate (B84403) group from ATP to GMP, yielding ADP and GDP. ebi.ac.uk Subsequently, dFdGDP is converted to the active triphosphate metabolite, dFdGTP, by nucleoside diphosphate kinases. Intracellularly, dFdGTP is the primary metabolite and can accumulate to significant concentrations. nih.gov

Some research has suggested that the cytotoxic effects of dFdGuo may be linked to an inhibition of guanylate kinase activity itself. biosynth.com However, the predominant mechanism supported by detailed metabolic studies points towards the necessity of the full phosphorylation cascade, which relies on functional guanylate kinase, to produce the ultimate active metabolite, dFdGTP. nih.govaacrjournals.org

Table 1: Phosphorylation Pathway of 2',2'-Difluorodeoxyguanosine

| Precursor | Product | Enzyme |

| 2',2'-Difluorodeoxyguanosine (dFdGuo) | 2',2'-Difluorodeoxyguanosine-5'-monophosphate (dFdGMP) | Deoxyguanosine Kinase |

| dFdGMP | 2',2'-Difluorodeoxyguanosine-5'-diphosphate (dFdGDP) | Guanylate Kinase |

| dFdGDP | 2',2'-Difluorodeoxyguanosine-5'-triphosphate (dFdGTP) | Nucleoside Diphosphate Kinases |

Modulation of Intracellular Calcium Ion Release

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes. nih.govplos.org The precise spatial and temporal control of cytosolic Ca²⁺ concentrations, known as calcium homeostasis, is critical for normal cell function and is maintained by a coordinated system of channels and transporters that regulate Ca²⁺ release from intracellular stores, primarily the endoplasmic reticulum (ER) and mitochondria. mdpi.comfrontiersin.org

Influence on RNA and Protein Synthesis

The synthesis of macromolecules such as RNA and protein is fundamental to cell survival and proliferation. wikipedia.orgnih.gov 2',2'-Difluorodeoxyguanosine has been reported to inhibit the synthesis of both RNA and proteins. biosynth.com This inhibition is likely a downstream consequence of its more direct and well-documented effects on DNA metabolism.

The primary mechanism of action for difluorinated nucleosides involves the inhibition of enzymes crucial for nucleic acid synthesis. nih.gov The triphosphate form, dFdGTP, is a potent inhibitor of DNA synthesis through its incorporation into the growing DNA strand by DNA polymerase, which leads to a "masked" chain termination after the addition of one more nucleotide. nih.gov

Furthermore, a key target of difluorinated nucleosides is the enzyme ribonucleotide reductase. nih.govaacrjournals.org This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. The diphosphate metabolite, dFdGDP, inhibits ribonucleotide reductase, leading to a significant depletion of the intracellular pool of deoxynucleotides, particularly dATP. nih.gov This depletion of essential precursors for DNA replication can induce cellular stress and cell cycle arrest, which can, in turn, lead to a general shutdown of other energy-intensive processes, including RNA and protein synthesis. nih.govbiosynth.comfrontiersin.org

Table 2: Summary of Reported Molecular Effects of 2',2'-Difluorodeoxyguanosine

| Molecular Target/Process | Observed Effect | Metabolite Responsible |

| Deoxyguanosine Kinase | Serves as a substrate for phosphorylation | dFdGuo |

| Guanylate Kinase | Serves as a substrate for phosphorylation; potential inhibition reported biosynth.com | dFdGMP |

| Ribonucleotide Reductase | Inhibition, leading to depletion of deoxynucleotide pools nih.gov | dFdGDP |

| DNA Synthesis | Potent inhibition via incorporation and masked chain termination nih.gov | dFdGTP |

| Intracellular Calcium | Reported to cause release from intracellular stores biosynth.com | Not specified |

| RNA Synthesis | Reported inhibition biosynth.com | Not specified |

| Protein Synthesis | Reported inhibition biosynth.com | Not specified |

Cellular and Preclinical Pharmacokinetics of 2 ,2 Difluorodeoxyguanosine

Intracellular Accumulation Dynamics in Model Systems

The entry of 2',2'-difluorodeoxyguanosine into cells is the initial step required for its pharmacological action. Like other nucleoside analogs, its transport across the cell membrane is mediated by specialized nucleoside transporter proteins. pharmgkb.org The process is generally understood to be energy-dependent, a common feature for the cellular uptake of many therapeutic agents. dovepress.commdpi.com Once inside the cell, dFdG undergoes metabolic processing, leading to the accumulation of its phosphorylated derivatives.

The intracellular accumulation of the active metabolite, 2',2'-difluorodeoxyguanosine 5'-triphosphate (dFdGTP), has been shown to be a dose-dependent process in various cancer cell line models. nih.gov Studies in the human leukemia lymphoblastoid cell line CCRF-CEM demonstrated that incubating the cells with increasing concentrations of dFdG leads to a corresponding increase in intracellular dFdGTP levels. nih.gov For instance, a 3-hour incubation with 1 µM dFdG resulted in intracellular dFdGTP concentrations exceeding 600 µM. nih.gov This non-saturable accumulation pattern at clinically relevant concentrations is a distinguishing feature compared to its pyrimidine (B1678525) analog, gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC). nih.gov

Table 1: Intracellular Accumulation of dFdGTP in CCRF-CEM Cells

| Extracellular dFdG Concentration | Incubation Time | Intracellular dFdGTP Concentration |

|---|

This table illustrates the dose-dependent accumulation of the active triphosphate metabolite of dFdG in a model cancer cell line.

This efficient accumulation is a key factor in the compound's potent cytotoxicity, which has been observed across various human leukemia cell lines, including CCRF-CEM, K562, and HL-60. nih.gov The ability of cells to concentrate high levels of the active triphosphate form is fundamental to its mechanism of action, which involves the inhibition of DNA synthesis. nih.gov

Cellular Retention and Elimination Kinetics of Metabolites

A crucial aspect of the pharmacology of nucleoside analogs is the duration for which their active metabolites are retained within the cell. Prolonged intracellular retention of the triphosphate form enhances the duration of its inhibitory effects on cellular processes like DNA synthesis.

While specific elimination half-life data for dFdGTP is not extensively detailed in the available literature, the kinetics can be inferred from its close structural analog, gemcitabine (dFdC). Studies on dFdC have shown that its active triphosphate, dFdCTP, possesses a remarkably long intracellular half-life. In HT-29 human colon carcinoma cells, the half-life of dFdCTP was reported to be greater than 12 hours. nih.gov Another study in Chinese hamster ovary cells found the elimination of dFdCTP to be biphasic, with an initial half-life (t½α) of 3.9 hours and a terminal half-life (t½β) exceeding 16 hours. nih.gov This protracted retention is significantly longer than that of other nucleoside analogs like cytarabine (B982) (ara-C), whose triphosphate (ara-CTP) is eliminated monophasically with a much shorter half-life of 0.7 hours. nih.gov

The slow elimination of these difluorinated nucleoside triphosphates is considered a key contributor to their potent and sustained cytotoxic activity. nih.gov This "self-potentiation" is partly because high intracellular concentrations of the triphosphate can inhibit enzymes involved in its own catabolism. researchgate.net Given the structural similarity, it is anticipated that dFdGTP also exhibits favorable retention and slow elimination kinetics, contributing to its efficacy.

Phosphorylation Kinetics and Saturation Characteristics

The conversion of dFdG to its active triphosphate form is a stepwise phosphorylation process catalyzed by intracellular kinases. This activation pathway is a critical determinant of the drug's efficacy and selectivity. The initial and rate-limiting step for many nucleoside analogs is the first phosphorylation to the monophosphate. pharmgkb.org

For 2',2'-difluorodeoxyguanosine, the primary activating enzyme is deoxyguanosine kinase (dGK). nih.govnih.gov This is a key distinction from its pyrimidine counterpart, gemcitabine, which is activated by deoxycytidine kinase (dCK). nih.govnih.gov Studies using a cell line deficient in dCK showed no loss of sensitivity to dFdG, confirming that dCK is not the principal enzyme for its activation. nih.gov Further kinetic studies with recombinant human mitochondrial deoxyguanosine kinase confirmed that dFdG is an efficient substrate for this enzyme, with an apparent Michaelis-Menten constant (Km) of 16 µM when ATP is the phosphate (B84403) donor. nih.gov

Another significant characteristic of dFdG's phosphorylation is the lack of saturation in the accumulation of its triphosphate metabolite, dFdGTP, at higher exogenous drug concentrations. nih.gov This is in stark contrast to gemcitabine, where the accumulation of dFdCTP becomes saturated at exogenous concentrations between 10 to 20 µM. nih.gov This suggests that the enzymatic pathway responsible for dFdG activation is not easily overwhelmed, allowing for a continued, dose-dependent increase in the intracellular concentration of the active drug.

Table 2: Phosphorylation Kinetics of dFdG

| Parameter | Value | Enzyme | Notes |

|---|---|---|---|

| Primary Activating Kinase | Deoxyguanosine kinase (dGK) nih.govnih.gov | Human mitochondrial | Not significantly activated by deoxycytidine kinase (dCK). nih.gov |

| Km for dFdG | 16 µM nih.gov | Recombinant dGK | With ATP as the phosphate donor. |

This table summarizes the key enzymatic parameters for the intracellular activation of dFdG.

Comparative Cellular Pharmacokinetics with Related Nucleoside Analogs

The cellular pharmacokinetic profile of 2',2'-difluorodeoxyguanosine is best understood when compared with its pyrimidine analog, gemcitabine (dFdC), and another clinically important nucleoside analog, cytarabine (ara-C). These comparisons highlight the unique features conferred by the purine (B94841) base and the difluorinated sugar moiety.

The most fundamental difference lies in the activation pathway. As mentioned, dFdG is a substrate for deoxyguanosine kinase (dGK), whereas dFdC and ara-C are primarily activated by deoxycytidine kinase (dCK). nih.govnih.govnih.gov This difference in enzyme specificity could be significant in tumors with varying levels of these kinases, potentially leading to different activity spectra.

A second major distinction is the saturation of triphosphate accumulation. The intracellular concentration of dFdGTP continues to rise with increasing extracellular drug levels, while dFdCTP accumulation from gemcitabine plateaus. nih.gov This suggests a higher capacity for cellular activation of dFdG, which may translate to greater potency under certain conditions.

Finally, when comparing the difluorinated nucleosides (dFdG and dFdC) to ara-C, the intracellular retention of the active triphosphate is a key differentiator. The long intracellular half-life of dFdCTP (>12-16 hours) contrasts sharply with the rapid clearance of ara-CTP (<1 hour). nih.govnih.gov This prolonged retention allows for sustained inhibition of DNA synthesis long after the extracellular drug has been cleared. nih.gov By structural analogy, dFdGTP is expected to share this property of prolonged cellular retention, a hallmark of the 2',2'-difluorinated nucleoside class.

Table 3: Comparative Cellular Pharmacokinetics of Nucleoside Analogs

| Feature | 2',2'-Difluorodeoxyguanosine (dFdG) | Gemcitabine (dFdC) | Cytarabine (ara-C) |

|---|---|---|---|

| Primary Activating Kinase | Deoxyguanosine kinase (dGK) nih.govnih.gov | Deoxycytidine kinase (dCK) nih.gov | Deoxycytidine kinase (dCK) nih.gov |

| Triphosphate Accumulation | Dose-dependent, non-saturating nih.gov | Saturates at 10-20 µM nih.gov | Saturable |

| Triphosphate Half-life | Expected to be long | >12-16 hours (biphasic) nih.govnih.gov | ~0.7 hours (monophasic) nih.gov |

This interactive table provides a comparative overview of the key cellular pharmacokinetic parameters for dFdG and related nucleoside analogs.

Mechanisms of Acquired and Intrinsic Resistance to 2 ,2 Difluorodeoxyguanosine

Alterations in Nucleoside Kinase Activities

The activation of dFdG to its cytotoxic triphosphate form is a critical step that is dependent on the activity of specific nucleoside kinases. Alterations in these enzymes can significantly impact the efficacy of the drug.

Impact of Deoxyguanosine Kinase Modifications

The primary enzyme responsible for the initial phosphorylation of dFdG is deoxyguanosine kinase (dGK), a mitochondrial enzyme. nih.govnih.govnih.govuniprot.org Studies have demonstrated that dGK efficiently phosphorylates dFdG. nih.gov Therefore, modifications or deficiencies in dGK are a direct and potent mechanism of resistance to dFdG. In experiments with Chinese hamster ovary cells, it was shown that the kinase activity responsible for phosphorylating deoxyguanosine also activated dFdG. nih.gov Co-incubation with deoxyguanosine could spare the cells from dFdG's toxicity, highlighting the competition for the same activating enzyme. nih.govnih.gov Conversely, even high concentrations of deoxycytidine did not reverse the toxic effects, further confirming that dCK is not the main activating kinase for dFdG. nih.govnih.gov While direct mutations in dGK leading to dFdG resistance have been less frequently reported in clinical settings compared to dCK mutations for other analogs, it is a clear and direct potential mechanism of intrinsic or acquired resistance.

Modulation of Target Enzyme Activities

Once activated, the diphosphate (B83284) metabolite of dFdG (dFdGDP) targets and inhibits ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. nih.govaacrjournals.org Alterations in the expression and activity of this target enzyme are a significant factor in resistance.

Ribonucleotide Reductase Expression and Resistance Phenotypes

Ribonucleotide reductase (RNR) is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. mdpi.com The active enzyme consists of two subunits, RRM1 and RRM2. portlandpress.com The diphosphate form of dFdG, dFdGDP, inhibits RNR, leading to a depletion of the deoxynucleotide pools necessary for DNA replication and repair. aacrjournals.org An increase in the expression of the RRM1 or RRM2 subunits of RNR is a frequently observed mechanism of resistance to gemcitabine (B846) and, by extension, to dFdG. aacrjournals.orgportlandpress.comaacrjournals.orgnih.govtandfonline.comnih.gov Studies have shown a direct correlation between increased RRM1 expression and gemcitabine resistance in various cancer cell lines. aacrjournals.orgaacrjournals.orgnih.govtandfonline.com For instance, a more than 125-fold increase in RRM1 RNA expression was observed in a gemcitabine-resistant non-small cell lung cancer cell line. nih.gov Similarly, in vivo induced resistance to gemcitabine in a colon cancer model resulted in a striking 25-fold increase in RRM1 mRNA expression. aacrjournals.org This overexpression of RNR subunits can effectively "soak up" the inhibitory drug, requiring higher concentrations to achieve a therapeutic effect. aacrjournals.org

Genomic and Proteomic Signatures Associated with Resistance

The development of resistance to dFdG is a complex process that often involves widespread changes at the genomic and proteomic levels. Identifying these signatures can provide a more comprehensive understanding of resistance and may offer biomarkers for predicting treatment response.

Genomic analyses, such as microarray and whole-genome sequencing, can reveal gene amplifications, mutations, and expression changes associated with resistance. nih.govnih.govfrontiersin.org For example, a microarray analysis of a gemcitabine-resistant cell line, which also showed pronounced cross-resistance to dFdG, identified increased expression of ribonucleotide reductase subunits RRM1 and RRM2 as key resistance markers. nih.gov The identification of resistance islands, large genomic regions containing clusters of resistance genes, in bacteria provides a model for how multiple resistance mechanisms can be acquired simultaneously. nih.gov In the context of cancer, similar complex genomic rearrangements and gene amplifications can contribute to a multidrug-resistant phenotype.

Proteomic studies can identify changes in protein expression and post-translational modifications that contribute to resistance. For example, in a gemcitabine-resistant human ovarian cancer cell line that was also cross-resistant to dFdG, alterations were found in the expression of topoisomerase I and IIalpha, as well as DT-diaphorase. nih.gov Furthermore, CRISPR knockout screens have been employed to identify genes whose inactivation confers resistance to gemcitabine, a related drug. aacrjournals.org Such studies have confirmed the primary role of dCK deficiency and have also implicated other genes and pathways, such as those involved in MYC targets and glutamine metabolism, in the resistance phenotype. aacrjournals.org

Cross-Resistance Profiles with Other Antimetabolites

Due to shared mechanisms of activation and action, resistance to dFdG is often associated with cross-resistance to other antimetabolite drugs.

As discussed previously, deficiency in dCK, a primary mechanism of resistance to gemcitabine and cytarabine (B982), can confer significant cross-resistance to dFdG. nih.govnih.govaacrjournals.org A gemcitabine-resistant human ovarian cancer cell line with complete dCK deficiency demonstrated high levels of cross-resistance to other deoxynucleoside analogs including 1-beta-D-arabinofuranosyl cytosine (cytarabine) and 2-chloro-deoxyadenosine, in addition to dFdG. nih.gov Similarly, a cladribine-resistant cell line with deficient dCK was cross-resistant to dFdG, fludarabine (B1672870), and cytarabine. nih.govaacrjournals.org

Conversely, cells selected for resistance to gemcitabine through mechanisms other than dCK deficiency, such as increased ribonucleotide reductase expression, also exhibit cross-resistance to dFdG. nih.gov A cell line with in vivo-induced gemcitabine resistance and increased RRM1 and RRM2 expression showed pronounced cross-resistance to dFdG. nih.gov Interestingly, this cell line showed only moderate cross-resistance to cytarabine, suggesting that while there is overlap, the resistance profiles are not always identical. nih.gov There is also evidence suggesting a lack of cross-resistance between fludarabine and 2-chlorodeoxyadenosine in some clinical contexts, indicating that even structurally similar analogs can have distinct enough mechanisms of action or resistance to allow for sequential use. nih.gov The potential for non-cross-resistant chemotherapy regimens is a key area of clinical research. nih.gov

Preclinical Therapeutic Potentials of 2 ,2 Difluorodeoxyguanosine in Model Systems

In Vitro Studies in Diverse Cell Lines

The initial assessment of the anticancer potential of 2',2'-Difluorodeoxyguanosine involved a series of in vitro studies utilizing various cancer cell lines. These experiments were designed to determine the compound's cytotoxicity and to elucidate its mechanism of action at the cellular level.

Evaluation in Human Leukemia Cell Lines (e.g., CCRF-CEM, K562, HL-60)

The cytotoxic effects of 2',2'-Difluorodeoxyguanosine were evaluated against several human leukemia cell lines. Continuous incubation for 72 hours revealed potent growth inhibition, with the compound demonstrating significant activity across all tested lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth, were determined to be 0.01 µM for CCRF-CEM, 0.03 µM for K562, and 0.28 µM for HL-60 cells. nih.gov

These findings indicate a high degree of sensitivity to 2',2'-Difluorodeoxyguanosine in these leukemia cell models, particularly in the CCRF-CEM line. The potent cytotoxicity observed in these studies established 2',2'-Difluorodeoxyguanosine as a promising candidate for further preclinical investigation. nih.gov

| Cell Line | IC50 (µM) after 72-hour exposure |

| CCRF-CEM | 0.01 |

| K562 | 0.03 |

| HL-60 | 0.28 |

Studies in Chinese Hamster Ovary Cells

Further in vitro studies were conducted using Chinese Hamster Ovary (CHO) cells to compare the cellular metabolism and cytotoxic properties of 2',2'-Difluorodeoxyguanosine's related analog, 2',2'-difluorodeoxycytidine (dFdC), with another nucleoside analog, ara-C. In wild-type CHO cells, dFdC was found to be significantly more cytotoxic than ara-C after both 4- and 18-hour incubations. nih.gov The study highlighted that the 5'-triphosphate of dFdC was the major cellular metabolite and accumulated to a much greater extent than the triphosphate of ara-C. nih.gov This enhanced accumulation was attributed to more rapid membrane permeation and a higher affinity for deoxycytidine kinase. nih.gov Furthermore, the intracellular half-life of the dFdC triphosphate was considerably longer than that of the ara-C triphosphate, leading to prolonged inhibition of DNA synthesis. nih.gov

Investigations in Other Established Cancer Cell Models

In Vivo Efficacy Studies in Animal Models of Malignancy

Following the promising in vitro results, the antitumor activity of 2',2'-Difluorodeoxyguanosine was assessed in various animal models of cancer to determine its efficacy in a living organism.

Evaluation in Murine Tumor Models

A related compound, 2',2'-difluorodeoxycytidine (gemcitabine), has demonstrated good to excellent antitumor activity in eight different murine tumor models. nih.gov In a direct comparison, gemcitabine (B846) was substantially more active than 1-beta-D-arabinofuranosylcytosine in these same models. nih.gov The in vivo activity was most effective when administered on an every-third-day schedule. nih.gov While this data pertains to a closely related analog, it suggests the potential for difluorinated nucleosides in treating solid tumors in murine models. Specific in vivo efficacy data for 2',2'-Difluorodeoxyguanosine in murine tumor models is not detailed in the available search results.

Assessment in Other Relevant Preclinical Animal Models

There is no readily available information from the provided search results detailing the assessment of 2',2'-Difluorodeoxyguanosine in other relevant preclinical animal models.

Combination Strategies with Other Therapeutic Agents in Preclinical Settings

A prominent combination explored in preclinical settings is with platinum-based compounds such as cisplatin (B142131) and oxaliplatin (B1677828). The synergistic interaction between gemcitabine and cisplatin has been observed in various cancer models, including biliary tract and bladder cancer. nih.govnih.gov The proposed mechanism for this synergy involves gemcitabine-mediated inhibition of DNA repair processes, which enhances the DNA-damaging effects of cisplatin. nih.gov Specifically, the incorporation of gemcitabine into DNA may increase the formation of cisplatin-DNA adducts, leading to enhanced cancer cell death. nih.gov Studies have demonstrated that this combination can lead to significant inhibition of tumor growth in xenograft models. nih.gov Similarly, preclinical data showing a synergistic effect between gemcitabine and oxaliplatin have provided the foundation for their combined use in clinical trials for pancreatic cancer. nih.govnih.govascopubs.org

The emergence of immunotherapy has led to investigations of combining gemcitabine with immune checkpoint inhibitors. In a preclinical model of mesothelioma, the combination of gemcitabine with anti-PD-1 and anti-CTLA-4 antibodies resulted in significantly prolonged survival and even tumor rejection in a portion of the treated mice, outperforming immunotherapy alone. aacrjournals.orgresearchgate.netaacrjournals.orgresearcher.life This synergistic effect is attributed to gemcitabine's ability to promote the infiltration of CD3+ T cells into the tumor microenvironment, thereby enhancing the efficacy of the immune checkpoint blockade. aacrjournals.org These findings provide a strong preclinical rationale for combining gemcitabine with immunotherapies to overcome resistance and improve patient outcomes. aacrjournals.orgscientificarchives.com

The following table summarizes key findings from preclinical studies evaluating the combination of 2',2'-Difluorodeoxyguanosine (via its prodrug gemcitabine) with other therapeutic agents.

| Combination Agent | Cancer Model | Key Preclinical Findings | Reference |

| Cisplatin | Biliary Tract Cancer Cell Lines | Demonstrated synergistic effects. The combination promoted an increase in the accumulation of platinum compounds and the formation of CDDP-DNA adducts. | nih.gov |

| Cisplatin | Stroma-rich Xenograft Bladder Cancer Model | Combination of gemcitabine and cisplatin nanoparticles showed synergistic anti-tumor effects and enhanced tumor growth inhibition compared to the free drug combination. | nih.gov |

| 5-Fluorouracil (5-FU) | Gastric Cancer Patient-Derived Orthotopic Xenograft (PDOX) Model with Liver Metastasis | The combination of gemcitabine and 5-FU significantly inhibited the growth of liver metastases compared to the untreated control. | iiarjournals.org |

| Immune Checkpoint Inhibitors (anti-CTLA-4 + anti-PD-1) | Mesothelioma Mouse Model (Syngeneic RN5 cells in C57BL/6 mice) | The combination of gemcitabine and immune checkpoint inhibitors significantly prolonged survival and led to tumor rejection in a subset of mice, demonstrating a synergistic effect. | aacrjournals.orgresearchgate.netaacrjournals.orgresearcher.life |

| Oxaliplatin | Pancreatic Adenocarcinoma | Preclinical in vitro data indicated synergy, which formed the basis for subsequent clinical trials. | nih.gov |

Comparative Analysis with Other Nucleoside Analogs

Structural Similarities and Differences with Gemcitabine (B846) (2',2'-Difluorodeoxycytidine)

2',2'-Difluorodeoxyguanosine (dFdG) and Gemcitabine (2',2'-Difluorodeoxycytidine or dFdC) are both nucleoside analogs, a class of compounds that mimic natural nucleosides and can interfere with cellular processes like DNA synthesis. Their fundamental structural similarity lies in the shared 2-deoxy-2',2'-difluororibose sugar moiety. This core structure is a derivative of the natural deoxyribose sugar found in DNA, with the hydrogen atoms on the 2' carbon being replaced by two fluorine atoms.

The primary structural difference between these two compounds is their nucleobase. 2',2'-Difluorodeoxyguanosine features a guanine (B1146940) base, which is a purine (B94841). In contrast, Gemcitabine possesses a cytosine base, which is a pyrimidine (B1678525) nih.govchemicalbook.com. This distinction in the nitrogenous base is critical as it influences their metabolic activation and their incorporation into DNA.

| Feature | 2',2'-Difluorodeoxyguanosine (dFdG) | Gemcitabine (2',2'-Difluorodeoxycytidine, dFdC) |

|---|---|---|

| Nucleobase | Guanine (a purine) | Cytosine (a pyrimidine) |

| Sugar Moiety | 2-deoxy-2',2'-difluororibose | 2-deoxy-2',2'-difluororibose |

| Chemical Formula | C10H11F2N5O4 | C9H11F2N3O4 |

Differential Mechanisms of Activation and Metabolism

The distinct nucleobases of 2',2'-Difluorodeoxyguanosine and Gemcitabine dictate their activation pathways within the cell. For these nucleoside analogs to exert their cytotoxic effects, they must first be phosphorylated to their active triphosphate forms.

Gemcitabine (dFdC) is a well-characterized prodrug that is primarily activated through phosphorylation by the enzyme deoxycytidine kinase (dCK) drugbank.com. This initial phosphorylation to gemcitabine monophosphate (dFdCMP) is the rate-limiting step in its activation. Subsequent phosphorylations to the diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms are carried out by other cellular kinases. The inactivation of Gemcitabine primarily occurs through deamination by cytidine (B196190) deaminase (CDA) to form the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).

2',2'-Difluorodeoxyguanosine (dFdG) , on the other hand, appears to follow a different activation route. Studies have shown that cells deficient in deoxycytidine kinase remain sensitive to dFdG, indicating that dCK is not the primary enzyme responsible for its activation nih.gov. Evidence suggests that deoxyguanosine kinase (dGK) plays a major role in the initial phosphorylation of dFdG nih.govwikigenes.orggenecards.orgnih.govwikipedia.org. This is supported by the observation that the cytotoxicity of dFdG can be reversed by coincubation with deoxyguanosine, the natural substrate for dGK nih.gov.

The accumulation of the active triphosphate form also differs significantly between the two analogs. Intracellular concentrations of gemcitabine triphosphate (dFdCTP) tend to saturate at lower extracellular drug concentrations. In contrast, cells incubated with 2',2'-Difluorodeoxyguanosine can accumulate its triphosphate form (dFdGTP) to much higher levels in a dose-dependent manner nih.gov.

| Activation & Metabolism | 2',2'-Difluorodeoxyguanosine (dFdG) | Gemcitabine (dFdC) |

|---|---|---|

| Primary Activating Enzyme | Deoxyguanosine kinase (dGK) | Deoxycytidine kinase (dCK) |

| Intracellular Triphosphate Accumulation | High, dose-dependent | Saturates at lower concentrations |

| Inactivation Pathway | Not fully elucidated | Deamination by cytidine deaminase (CDA) |

Contrasting Cellular and Molecular Responses with Arabinosyl Nucleosides

Arabinosyl nucleosides, such as cytarabine (B982) (ara-C) and vidarabine (B1017) (ara-A), represent another class of nucleoside analogs used in chemotherapy wikipedia.org. A key distinction between the 2',2'-difluoro-substituted nucleosides and the arabinosyl nucleosides lies in their effect on DNA synthesis at the molecular level.

The defining feature of arabinosyl nucleosides is the presence of an arabinose sugar instead of a ribose or deoxyribose. This structural alteration, specifically the stereochemistry at the 2' position of the sugar, leads to a different mechanism of action once incorporated into DNA.

When the triphosphate form of an arabinosyl nucleoside, such as ara-CTP, is incorporated into the DNA strand, it causes immediate chain termination researchgate.net. The 3'-hydroxyl group of the incorporated arabinosyl nucleotide is in a conformation that is not conducive for the formation of a phosphodiester bond with the next incoming deoxynucleotide. This results in an abrupt halt to DNA replication.

In stark contrast, as previously mentioned, both 2',2'-Difluorodeoxyguanosine and Gemcitabine allow for the addition of one more nucleotide after their own incorporation before DNA synthesis is paused nih.govresearchgate.net. This difference in the molecular consequence of their incorporation into DNA represents a fundamental distinction in their mechanism of action compared to arabinosyl nucleosides.

| Feature | 2',2'-Difluorodeoxyguanosine / Gemcitabine | Arabinosyl Nucleosides (e.g., Cytarabine) |

|---|---|---|

| Sugar Moiety | 2-deoxy-2',2'-difluororibose | Arabinose |

| Effect on DNA Elongation | Masked chain termination (allows one more nucleotide addition) | Immediate chain termination |

Synergistic or Antagonistic Interactions with Other Antimetabolites

The interaction of nucleoside analogs with other antimetabolites can be complex, resulting in either synergistic (enhanced effect) or antagonistic (reduced effect) outcomes. These interactions are often dependent on the specific drugs used, their sequence of administration, and the type of cancer cell being treated.

For Gemcitabine , numerous studies have explored its combination with other antimetabolites and cytotoxic agents. For instance, the combination of Gemcitabine with other purine and pyrimidine analogues can lead to competitive inhibition if administered simultaneously nih.gov. However, a sequential administration schedule can diminish this antagonism and in some cases lead to synergism nih.gov. Gemcitabine has been studied in combination with drugs like cisplatin (B142131), 5-fluorouracil, and docetaxel, with varying degrees of success and schedule-dependent effects nih.govnih.gov.

There is currently limited specific research available on the synergistic or antagonistic interactions of 2',2'-Difluorodeoxyguanosine with other antimetabolites. However, based on its mechanism of action, it is plausible that its interactions would also be schedule-dependent. For example, pre-treatment with a drug that depletes the natural pool of deoxyguanosine triphosphate (dGTP) could potentially enhance the incorporation of dFdGTP into DNA, leading to a synergistic effect. Conversely, simultaneous administration with another drug that competes for the same activating enzyme (deoxyguanosine kinase) could result in an antagonistic interaction. Further research is needed to fully elucidate the interaction profile of 2',2'-Difluorodeoxyguanosine with other antimetabolites.

Analytical Methodologies for 2 ,2 Difluorodeoxyguanosine and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 2',2'-Difluorodeoxyguanosine (gemcitabine) and its metabolites, enabling their separation and quantification in various biological matrices. These methods are crucial for pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 2',2'-Difluorodeoxyguanosine and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU), in biological samples such as plasma and serum. acs.orgaacrjournals.org Reversed-phase HPLC is the most common approach, typically employing a C18 column for separation. acs.orgnih.gov

The mobile phase composition is a critical factor in achieving good separation. A common mobile phase consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, and an organic modifier like methanol (B129727) or acetonitrile (B52724). acs.orgnih.gov The pH of the aqueous buffer is often adjusted to optimize the retention and peak shape of the analytes. acs.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used for its simplicity and robustness. iaea.org

Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set around 268 nm to 277 nm for optimal sensitivity. acs.org Some methods have also explored the use of fluorescence detectors, which can offer increased sensitivity and selectivity, especially when dual wavelength excitation and emission are employed. dnafiberanalysis.comnih.gov The run times for HPLC methods are typically short, often under 15 minutes, allowing for rapid sample analysis. aacrjournals.orgiaea.org

Sample preparation for HPLC analysis usually involves protein precipitation to remove interfering macromolecules from the biological matrix. iaea.org This is a straightforward and effective method for cleaning up plasma or serum samples before injection into the HPLC system.

| Analyte(s) | Matrix | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|

| Gemcitabine (B846) and dFdU | Human Plasma | C18 (4.6 mm x 50 mm, 5 µm) | 40.0 mmol/L acetate ammonium buffer (pH 5.5) and acetonitrile (97.5:2.5 v/v) | 0.8 mL/min | UV at 268 nm | acs.org |

| Gemcitabine | Mouse and Human Serum | Reversed-phase column | Sodium phosphate buffer and methanol | Not specified | UV | aacrjournals.org |

| Gemcitabine | Parenteral Formulations | C18 | Ammonium acetate in water and methanol (gradient) | Not specified | Not specified | nih.gov |

| Gemcitabine and Carboplatin | Not specified | Not specified | Phosphate buffer:acetonitrile (55:45 v/v) | Not specified | Not specified | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous quantification of 2',2'-Difluorodeoxyguanosine and its metabolites, including the inactive 2',2'-difluorodeoxyuridine (dFdU) and the active triphosphate form (dFdCTP). aacrjournals.org This technique is particularly valuable for analyzing samples from microdose clinical trials where analyte concentrations are extremely low. nih.gov

The chromatographic separation in LC-MS/MS methods often utilizes columns that can effectively separate polar compounds, such as a porous graphitic carbon (PGC) column. aacrjournals.org The mobile phase typically consists of an aqueous component like ammonium acetate with a pH adjusted to the alkaline range, and an organic modifier such as acetonitrile, run in a gradient mode. aacrjournals.org

Sample preparation for LC-MS/MS can be more involved than for HPLC-UV. For plasma samples, protein precipitation with a small volume of plasma is a technique used to minimize ion suppression in the mass spectrometer. iaea.org For tissue samples, homogenization in a solvent like ice-cold acetonitrile is performed to extract the analytes. aacrjournals.org

The mass spectrometer is operated in a positive or negative electrospray ionization (ESI) mode, and detection is achieved using multiple reaction monitoring (MRM). iaea.org This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. The use of stable isotope-labeled internal standards is common to ensure accurate quantification. researchgate.net

LC-MS/MS methods have been developed to be highly sensitive, with validated ranges for gemcitabine as low as 2.5-500 pg/mL and for dFdU from 250-50,000 pg/mL in human plasma. nih.gov These methods are capable of quantifying gemcitabine and its metabolites in as little as 10 mg of tumor tissue. aacrjournals.org

| Analyte(s) | Matrix | Column | Mobile Phase | Ionization | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Gemcitabine and dFdU | Human Plasma | Alltima C18 (2.1 mm x 100 mm, 5 µm) | 10 mM ammonium acetate (pH 6.8):methanol (90:10) | Positive ESI | Linear range of 2-2,000 ng/mL for gemcitabine and 20-20,000 ng/mL for dFdU. | iaea.org |

| Gemcitabine, dFdU, and dFdCTP | Tumor Tissue | PGC Hypercarb (100 mm x 2.1 mm, 5 µm) | Gradient of 10 mM ammonium acetate (pH 10) and acetonitrile | Not specified | Simultaneous detection from 10 mg of tissue; sensitivity for dFdCTP of 0.2 ng/mg tissue. | aacrjournals.org |

| Gemcitabine and dFdU | Human Plasma | Not specified | Not specified | Not specified | Validated assay ranges from 2.5-500 pg/mL for gemcitabine and 250-50,000 pg/mL for dFdU. | nih.gov |

| Gemcitabine incorporated into DNA | Human DNA | Not specified | Not specified | LC-ESI-MS/MS | Validated ranges for dFdC and dG were 5-7500 pg/mL and 0.1-150 µg/mL, respectively. | researchgate.net |

Radiometric Assays for Cellular Uptake and Phosphorylation Studies

Radiometric assays are a powerful tool for investigating the cellular uptake and subsequent phosphorylation of 2',2'-Difluorodeoxyguanosine. These studies often utilize radiolabeled forms of the compound, such as [3H]dFdG, to trace its path into and within the cell. nih.gov

In a typical cellular uptake experiment, cells are incubated with the radiolabeled compound for a specific period. nih.gov After incubation, the cells are washed to remove any extracellular radiolabeled compound. The amount of radioactivity that has been taken up by the cells is then quantified. This is often done by lysing the cells and measuring the radioactivity in the cell lysate using a liquid scintillation counter. researchgate.net Flow cytometry can also be employed to measure the uptake of fluorescently-labeled peptides conjugated to gemcitabine, providing a measure of the relative fraction of positive cells. nih.gov

To study phosphorylation, the intracellular metabolites of the radiolabeled 2',2'-Difluorodeoxyguanosine need to be separated and quantified. This is often achieved by extracting the metabolites from the cells and then using techniques like HPLC to separate the monophosphate, diphosphate (B83284), and triphosphate forms. The amount of radioactivity in each fraction is then determined by a scintillation counter. This allows for the quantification of the extent and rate of phosphorylation of 2',2'-Difluorodeoxyguanosine within the cell.

For instance, one study demonstrated that CCRF-CEM cells incubated with varying concentrations of [3H]dFdG accumulated the triphosphate metabolite (dFdGTP) in a dose-dependent manner. nih.gov A 3-hour incubation with 1 mmol/L of the radiolabeled compound resulted in an intracellular dFdGTP concentration of over 600 µmol/L. nih.gov

Molecular Biology Techniques for DNA Incorporation Analysis

The primary mechanism of action of 2',2'-Difluorodeoxyguanosine involves its incorporation into DNA, leading to the termination of DNA synthesis. nii.ac.jp Several molecular biology techniques are employed to analyze this incorporation.

A highly sensitive and quantitative method for determining the amount of gemcitabine incorporated into DNA involves the enzymatic hydrolysis of DNA followed by LC-MS/MS analysis. In this method, DNA is isolated from cells or tissues and then digested into its constituent nucleosides using enzymes. The resulting mixture, which includes the incorporated 2',2'-Difluorodeoxyguanosine, is then analyzed by LC-MS/MS to quantify the amount of the drug adduct relative to a normal nucleoside like deoxyguanosine. nih.gov

Immunofluorescence is another technique used to visualize the consequences of 2',2'-Difluorodeoxyguanosine incorporation into DNA. This method can be used to detect the presence of DNA double-strand breaks, which can be a result of the cellular response to the incorporated drug. nih.gov Antibodies that specifically recognize markers of DNA damage, such as phosphorylated histone H2AX (γ-H2AX), are used to stain cells. pnas.orgoup.com The presence and number of fluorescent foci within the cell nucleus can then be quantified using microscopy, providing a measure of the extent of DNA damage. oup.com

DNA fiber analysis is a technique that allows for the visualization of individual DNA replication forks. aacrjournals.org Cells are sequentially labeled with two different halogenated nucleosides, and then the DNA is stretched onto a microscope slide. The labeled tracks can be visualized using fluorescent antibodies, and the length of these tracks can be measured to determine the speed of the replication fork. This technique can be used to study how the incorporation of 2',2'-Difluorodeoxyguanosine affects the progression of the DNA replication fork. researchgate.net

PCR-based methods can also be adapted to detect DNA adducts. The principle behind these methods is that bulky DNA adducts can inhibit the progression of DNA polymerase during the PCR amplification process. By quantifying the amount of PCR product, it is possible to infer the level of DNA damage in a specific gene region.

Enzymatic Assays for Kinase and Target Enzyme Activities

Enzymatic assays are crucial for understanding the metabolism and mechanism of action of 2',2'-Difluorodeoxyguanosine. These assays are used to determine the kinetic parameters of the enzymes involved in its activation and to assess its effect on target enzymes like DNA polymerases.

The first step in the activation of 2',2'-Difluorodeoxyguanosine is its phosphorylation by deoxycytidine kinase (dCK). nih.gov The activity of this enzyme can be measured in vitro using purified enzyme and 2',2'-Difluorodeoxyguanosine as a substrate. The rate of the reaction can be determined by quantifying the formation of the monophosphate product over time. Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined from these assays. For example, kinetic studies have shown that the Km value for 2',2'-Difluorodeoxyguanosine with human deoxycytidine kinase is 4.6 µM. nih.gov

Similarly, the activity of cytidine (B196190) deaminase, an enzyme that inactivates 2',2'-Difluorodeoxyguanosine by converting it to 2',2'-difluorodeoxyuridine, can be assayed. Kinetic studies with purified human cytidine deaminase have determined the Km value for 2',2'-Difluorodeoxyguanosine to be 95.7 µM. nih.gov

The effect of the active triphosphate metabolite of 2',2'-Difluorodeoxyguanosine (dFdCTP) on DNA synthesis is studied using in vitro DNA primer extension assays. In these assays, a DNA template and primer are incubated with a DNA polymerase and a mixture of deoxynucleoside triphosphates (dNTPs), including dFdCTP. The incorporation of dFdCTP into the growing DNA strand and its effect on further elongation can be analyzed by separating the DNA products by gel electrophoresis. These assays have shown that dFdCTP is a substrate for DNA polymerase and that its incorporation leads to a pause in DNA synthesis after the addition of one more nucleotide. nih.gov

| Enzyme | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Human Deoxycytidine Kinase | 2',2'-Difluorodeoxycytidine | 4.6 | nih.gov |

| Human Deoxycytidine Kinase | Deoxycytidine | 1.5 | nih.gov |

| Human Cytidine Deaminase | 2',2'-Difluorodeoxycytidine | 95.7 | nih.gov |

| Human Cytidine Deaminase | Deoxycytidine | 46.3 | nih.gov |

Structural Biology of 2 ,2 Difluorodeoxyguanosine and Its Interactions

Conformational Analysis of 2',2'-Difluorodeoxyguanosine

The conformational landscape of a nucleoside analogue is a critical determinant of its biological activity, influencing how it is recognized and processed by cellular machinery. The introduction of two fluorine atoms at the 2'-position of the deoxyribose sugar ring significantly impacts the conformational preferences of 2',2'-Difluorodeoxyguanosine compared to its natural counterpart, deoxyguanosine. The primary conformational features of interest are the sugar pucker and the orientation of the guanine (B1146940) base relative to the sugar, defined by the glycosidic bond torsion angle.

The puckering of the five-membered furanose ring in nucleosides is a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). In native DNA, the deoxyribose sugars predominantly adopt a C2'-endo conformation, which is characteristic of B-form DNA. Conversely, in RNA, the ribose sugar favors a C3'-endo pucker, a hallmark of A-form helices. The presence of electronegative fluorine atoms at the 2'-position has a profound influence on this equilibrium.

While direct and extensive conformational analysis of 2',2'-Difluorodeoxyguanosine through techniques like NMR spectroscopy or X-ray crystallography of the isolated molecule is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related 2',2'-difluorinated nucleoside analogues. For instance, an NMR study of an oligonucleotide containing gemcitabine (B846) (2',2'-difluorodeoxycytidine) revealed that the difluorinated sugar moiety adopts a C3'-endo conformation. Furthermore, X-ray crystallographic analysis of a 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl 5-iodocytosine (B72790) analogue showed a 2'-exo/3'-endo twist conformation for the sugar ring rcsb.org. These findings suggest that the 2',2'-difluoro substitution in the deoxyribose ring of 2',2'-Difluorodeoxyguanosine likely shifts the conformational equilibrium towards a C3'-endo or a similar North-type pucker. This alteration in sugar conformation can have significant implications for how the molecule is recognized by enzymes and how it affects the structure of DNA upon incorporation.

The rotation around the N-glycosidic bond (connecting the C1' of the sugar to the N9 of the guanine base) determines the syn or anti orientation of the base relative to the sugar. In B-DNA, all nucleosides are in the anti conformation. A study on 2'-deoxy-2'-fluoroinosine, which also has a purine (B94841) base, revealed the presence of both syn and anti conformations in the crystal structure nih.gov. This suggests that 2',2'-Difluorodeoxyguanosine may also be able to adopt both conformations, a flexibility that could be relevant for its interaction with different enzymes.

Table 1: Predicted Conformational Parameters of 2',2'-Difluorodeoxyguanosine based on Analogue Studies

| Conformational Parameter | Predicted Predominant Conformation | Basis of Prediction |

| Sugar Pucker | C3'-endo or 2'-exo/3'-endo (North) | NMR studies on gemcitabine-containing DNA and X-ray crystallography of a 2',2'-difluoro-L-cytidine analogue rcsb.org. |

| Glycosidic Bond | Anti and potentially Syn | X-ray crystallography of 2'-deoxy-2'-fluoroinosine showing both conformations nih.gov. |

Structural Basis of Enzyme-Substrate Recognition

The therapeutic potential of 2',2'-Difluorodeoxyguanosine is contingent on its recognition and phosphorylation by cellular kinases to its active triphosphate form, and the subsequent interaction of this triphosphate with DNA polymerases.

Interactions with Deoxyguanosine Kinase

The initial and rate-limiting step in the activation of 2',2'-Difluorodeoxyguanosine is its phosphorylation to the monophosphate form. Studies have identified the mitochondrial deoxyguanosine kinase (dGK) as a key enzyme responsible for this activation. In contrast to its cytidine (B196190) analogue, gemcitabine, which is primarily phosphorylated by deoxycytidine kinase (dCK), 2',2'-Difluorodeoxyguanosine is a poor substrate for dCK.

Kinetic studies with recombinant human mitochondrial dGK have demonstrated that 2',2'-Difluorodeoxyguanosine is an efficient substrate for this enzyme. The apparent Michaelis constant (Km) for 2',2'-Difluorodeoxyguanosine with dGK was determined to be 16 µM when ATP was used as the phosphate (B84403) donor nih.gov. This indicates a strong binding affinity between the enzyme and the analogue.

While a co-crystal structure of dGK with 2',2'-Difluorodeoxyguanosine is not available, the existing crystal structures of human dGK (e.g., PDB ID: 2OCP) provide a framework for understanding the potential interactions. The active site of dGK is shaped to accommodate purine nucleosides. The recognition of the guanine base is likely mediated by a network of hydrogen bonds with specific amino acid residues. The altered sugar pucker of 2',2'-Difluorodeoxyguanosine, predicted to be C3'-endo, must be accommodated within the active site for efficient phosphorylation to occur. The fluorine atoms themselves may engage in specific interactions, such as with hydrophobic residues or through the formation of weak hydrogen bonds.

Binding Modes with DNA Polymerases

Following its conversion to the triphosphate form (dFdGTP), 2',2'-Difluorodeoxyguanosine exerts its cytotoxic effects by interacting with DNA polymerases and being incorporated into nascent DNA strands. In vitro studies have shown that dFdGTP is a good substrate for DNA polymerase α and is incorporated into the DNA strand opposite to a cytosine template base.

The incorporation of dFdGTP into DNA is not the final step of its action. A key feature of its mechanism, similar to that of gemcitabine, is its effect on subsequent DNA synthesis. After the incorporation of 2',2'-Difluorodeoxyguanosine monophosphate (dFdGMP), DNA polymerase is able to add one more standard deoxynucleotide to the growing chain before DNA synthesis is terminated. This phenomenon, known as "masked chain termination," is a critical aspect of the compound's cytotoxic effect.

The structural basis for this delayed chain termination lies in the subtle yet significant alterations that the incorporated dFdGMP introduces to the DNA structure. The C3'-endo sugar pucker of the difluorinated nucleotide likely distorts the local DNA helix, moving it towards an A-like conformation. This distorted primer-template junction is still recognized by the DNA polymerase for one more nucleotide addition. However, the resulting terminus is a poor substrate for further elongation, leading to a halt in DNA replication. This structural perturbation also makes the incorporated analogue resistant to removal by the 3'→5' exonuclease proofreading activity of some DNA polymerases.

Computational Modeling and Simulation Studies

While experimental structural data specifically for 2',2'-Difluorodeoxyguanosine are limited, computational modeling and simulation techniques offer a powerful avenue to explore its conformational preferences and interactions with biological macromolecules.

Ab initio quantum mechanical calculations and molecular dynamics (MD) simulations on related difluorinated nucleosides have provided insights into the energetic landscape of the sugar pucker and the influence of the fluorine substituents. These studies can help to rationalize the observed preference for the North-type sugar conformation. The gauche effect between the fluorine atoms and the substituents on the furanose ring, as well as electrostatic interactions, are thought to play a significant role in stabilizing the C3'-endo pucker.

Molecular dynamics simulations of DNA duplexes containing a 2',2'-difluorinated nucleotide could further elucidate the structural perturbations induced upon its incorporation. Such simulations can provide dynamic information on changes in helical parameters, sugar pucker populations, and the hydration spine of the DNA, all of which can contribute to the mechanism of masked chain termination.

Furthermore, molecular docking and MD simulations of 2',2'-Difluorodeoxyguanosine and its triphosphate within the active sites of deoxyguanosine kinase and DNA polymerases, respectively, could generate hypotheses about the specific molecular interactions that govern substrate recognition and binding. These computational models can guide the design of future experiments, such as site-directed mutagenesis of the enzymes, to validate the predicted interactions.

Co-Crystallography and NMR Studies of Compound-Target Complexes